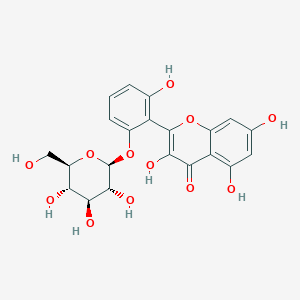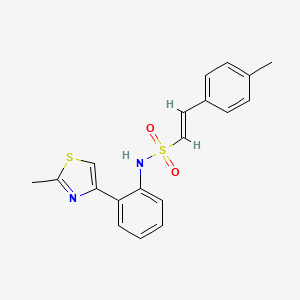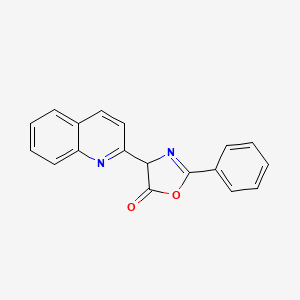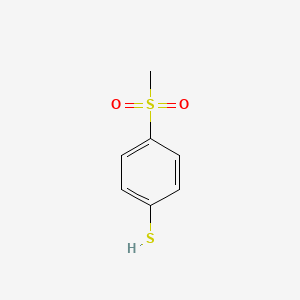
2'-(beta-D-Glucopyranosyloxy)-3,5,6',7-tetrahydroxyflavone
Overview
Description
2’-(β-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone , also known by its chemical name (E)-N-[2-(β-D-Glucopyranosyloxy)ethyl] , is a flavonoid compound. It features a glucopyranosyl group attached to the flavone backbone. The compound exhibits intriguing biological properties and has drawn attention in scientific research .
Synthesis Analysis
The synthesis of this compound involves the conjugation of a glucopyranosyl moiety with a flavone scaffold. Researchers have explored various synthetic routes, including enzymatic glycosylation and chemical glycosylation methods. These approaches allow for the incorporation of the glucose unit into the flavone structure .
Molecular Structure Analysis
The molecular formula of 2’-(β-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone is C₁₆H₂₂O₉ . Its chemical structure consists of a flavone core with four hydroxyl groups (at positions 3, 5, 6’, and 7) and a glucopyranosyl group attached to position 2. The stereochemistry of the glucopyranosyl linkage is crucial for its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including glycosidic bond cleavage, oxidation, and enzymatic transformations. Researchers have investigated its reactivity with enzymes involved in glycosylation and hydrolysis. These reactions impact its bioavailability and pharmacological properties .
Scientific Research Applications
Chemical Characterization and Isolation
- Isolation and Structural Elucidation : This compound has been isolated and structurally characterized from various plants. For instance, studies have identified similar flavone compounds in plants like Andrographis elongata, highlighting the process of isolation and structural elucidation through techniques like NMR and MS studies (Jayakrishna et al., 2001).
Biological Activities
- Antioxidant Properties : Research on flavonoids from plants like Polygonum hydropiper L. has demonstrated that these compounds exhibit strong antioxidative capabilities. This is crucial for understanding the potential health benefits and applications of these substances in mitigating oxidative stress (Peng et al., 2003).
- Potential Medicinal Applications : Flavone glycosides, closely related to the compound , have been studied for their various medicinal properties. For example, research on Robinia pseudoacacia has explored the therapeutic potential of similar flavone glycosides (Veitch et al., 2010).
Crystal Structure Analysis
- Crystallographic Studies : Detailed crystal structure analysis of related β-D-glucosylflavones has been conducted, providing insights into their molecular conformation and interactions. Such studies are essential for understanding the physical and chemical properties of these compounds (Anthal et al., 2012).
Glycoside Derivatives and Synthesis
- Synthesis of Derivatives : Research has been focused on the synthesis of various glycoside derivatives of flavones. These studies are significant for developing new compounds with potentially enhanced biological activities (Yang et al., 2012).
properties
IUPAC Name |
3,5,7-trihydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12-15(26)17(28)19(30)21(33-12)32-10-3-1-2-8(24)14(10)20-18(29)16(27)13-9(25)4-7(23)5-11(13)31-20/h1-5,12,15,17,19,21-26,28-30H,6H2/t12-,15-,17+,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEFFWFTVKQR-GFOOFYSOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;2-[1-(2H-triazol-4-yl)cyclopropyl]acetate](/img/structure/B2469688.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)


![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)


![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)
